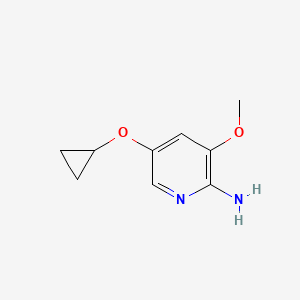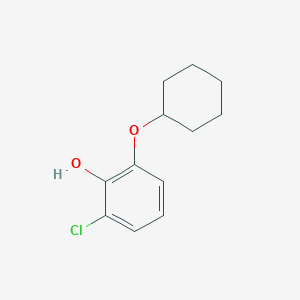
5-Cyclopropoxy-2-iodo-N,N-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-iodo-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H13IN2O2 and a molecular weight of 332.136 g/mol This compound is a derivative of nicotinamide, which is known for its wide range of biological applications
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-2-iodo-N,N-dimethylnicotinamide involves several steps. One common method starts with the esterification of nicotinic acid with methanol to form methyl nicotinate. This intermediate then undergoes aminolysis with dimethylamine in the presence of a catalyst to yield N,N-dimethylnicotinamide
Industrial production methods for this compound are designed to be efficient and cost-effective. The process typically involves the use of mild and controllable reaction conditions, simple process equipment, and minimal waste generation .
Analyse Chemischer Reaktionen
5-Cyclopropoxy-2-iodo-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-iodo-N,N-dimethylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-iodo-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-2-iodo-N,N-dimethylnicotinamide can be compared with other nicotinamide derivatives, such as:
2-Chloro-N,N-dimethylnicotinamide: Known for its antibacterial properties.
N,N-Diethylnicotinamide: Used as a ligand in the preparation of copper complexes.
5-Cyclopropyl-2-fluoro-N,N-dimethylnicotinamide: Another derivative with potential biological applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13IN2O2 |
|---|---|
Molekulargewicht |
332.14 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-iodo-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13IN2O2/c1-14(2)11(15)9-5-8(6-13-10(9)12)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
AODKTKNUEYBQFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















